L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine

Description

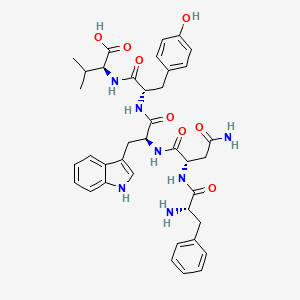

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine is a linear pentapeptide comprising five amino acid residues: phenylalanine (Phe), asparagine (Asn), tryptophan (Trp), tyrosine (Tyr), and valine (Val). Such characteristics make it relevant in studies of peptide-protein interactions, enzyme substrates, or therapeutic candidates. However, its structural complexity poses challenges in synthesis, purification, and stability, particularly under varying pH and temperature conditions .

Properties

CAS No. |

628723-50-2 |

|---|---|

Molecular Formula |

C38H45N7O8 |

Molecular Weight |

727.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C38H45N7O8/c1-21(2)33(38(52)53)45-37(51)29(17-23-12-14-25(46)15-13-23)43-35(49)30(18-24-20-41-28-11-7-6-10-26(24)28)44-36(50)31(19-32(40)47)42-34(48)27(39)16-22-8-4-3-5-9-22/h3-15,20-21,27,29-31,33,41,46H,16-19,39H2,1-2H3,(H2,40,47)(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H,52,53)/t27-,29-,30-,31-,33-/m0/s1 |

InChI Key |

SQFQVDQDBJPQCP-PHDILBGCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is the most widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products.

Resin Preparation: The process begins with the selection of an appropriate resin that will anchor the first amino acid. Common resins include Wang resin or Rink amide resin.

Amino Acid Coupling: Each amino acid is activated (typically using coupling agents like dicyclohexylcarbodiimide) and sequentially added to the growing peptide chain. The coupling reaction is usually facilitated by additives such as hydroxybenzotriazole to enhance yield.

Deprotection: Protecting groups on the amino acids are removed after each coupling step to expose the reactive amine or carboxylic acid groups for subsequent reactions. Common deprotecting agents include trifluoroacetic acid.

Cleavage: Once the full peptide chain is synthesized, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid and scavengers like triisopropylsilane.

Solution-Phase Synthesis

Overview:

While less common than SPPS, solution-phase synthesis can be employed for smaller peptides or when specific modifications are required.

Activation of Amino Acids: Similar to SPPS, amino acids are activated using coupling reagents.

Sequential Coupling: The amino acids are coupled in solution under controlled conditions, ensuring that each step achieves high yield and purity.

Purification: After synthesis, the crude peptide mixture is purified using techniques such as high-performance liquid chromatography (HPLC).

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency, automation possible | Requires specialized equipment |

| Solution-Phase Synthesis | Flexibility in modifications | Lower yield compared to SPPS |

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine has been studied for various applications:

Pharmaceuticals: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its bioactive properties.

Biochemical Research: Used as a model compound for studying peptide interactions with biological macromolecules.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects:

Recent studies have indicated that peptides similar to L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine may exhibit neuroprotective properties. They could potentially mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . -

Anticonvulsant Activity:

Investigations into the mechanisms of action of related compounds have shown that they can modulate ion channels and neurotransmitter receptors, which may lead to anticonvulsant effects. This suggests that this compound could be explored as a therapeutic agent for epilepsy . -

Muscle Recovery and Growth:

As a peptide composed of essential amino acids, this compound may play a role in muscle protein synthesis and recovery post-exercise. Research on branched-chain amino acids (BCAAs), which include valine, indicates that they can reduce muscle soreness and enhance recovery .

Nutritional Applications

-

Dietary Supplementation:

Given its composition, this compound can be utilized in dietary supplements aimed at improving athletic performance and recovery. The presence of essential amino acids makes it beneficial for individuals engaged in intense physical activities. -

Amino Acid Profile Enhancement:

This pentapeptide can contribute to the overall amino acid profile in nutritional formulations, potentially improving the bioavailability of other nutrients when included in dietary products .

Biochemical Research Applications

-

Peptide Synthesis Studies:

The synthesis of this compound serves as a model for understanding peptide synthesis techniques and exploring the structure-function relationships of peptides in biological systems. -

Biomarker Development:

The unique sequence and properties of this peptide may allow it to be investigated as a biomarker for specific physiological states or conditions, particularly in metabolic studies involving amino acid metabolism .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Peptides with homologous sequences or analogous residues exhibit distinct functional and stability profiles:

Functional Comparisons

- Bioactivity : The target pentapeptide’s aromatic residues (Trp, Tyr) enable π-π stacking interactions, which are absent in valine derivatives () or thiophene-based impurities (). This may enhance binding to hydrophobic enzyme pockets but reduce solubility in aqueous media .

- Stability: Unlike the tetrazole-containing valsartan analogs (), the target peptide is prone to hydrolysis at asparagine and tyrosine residues under acidic conditions. This contrasts with drospirenone-related impurities (), which exhibit greater stability due to non-peptidic bonds.

- Synthetic Complexity : The pentapeptide requires solid-phase synthesis with orthogonal protecting groups, whereas valsartan analogs () are synthesized via stepwise alkylation and acylation, reducing steric hindrance challenges.

Analytical Challenges

- Crystallographic Validation : Errors in peptide model-building (e.g., incorrect side-chain conformations) are common, as described in crystallographic residual analyses (). This contrasts with small-molecule impurities (), which are more easily validated via HPLC or mass spectrometry.

- Degradation Profiling : Unlike valsartan-related compound A (), the pentapeptide’s degradation products are less well-characterized, necessitating advanced techniques like tandem MS for identification.

Biological Activity

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine (commonly referred to as Phe-Asn-Trp-Tyr-Val) is a synthetic peptide composed of five essential amino acids. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 703.86 g/mol. The peptide consists of a sequence that includes aromatic and hydrophobic amino acids, which influence its biological interactions and stability.

- Receptor Interactions : Peptides like Phe-Asn-Trp-Tyr-Val can interact with various receptors in the body, modulating signaling pathways that are crucial for cellular communication. The presence of tryptophan and tyrosine in the structure suggests potential interactions with neurotransmitter receptors, impacting mood and cognitive functions.

- Antioxidant Properties : Tryptophan and tyrosine are known for their roles in antioxidant defense mechanisms. The peptide may exhibit protective effects against oxidative stress by scavenging free radicals.

- Neurotransmitter Synthesis : The amino acids in this peptide are precursors to several neurotransmitters. For example, tryptophan is a precursor to serotonin, while tyrosine leads to dopamine synthesis. This indicates potential implications in mood regulation and neurological health.

Case Studies and Experimental Data

- Metabolomic Studies : Research has indicated that peptides derived from phenylalanine, tryptophan, and tyrosine metabolism show significant alterations in conditions such as primary Sjögren's syndrome (pSS). A study highlighted the upregulation of metabolites associated with these amino acids in saliva samples from pSS patients, suggesting their role in inflammatory processes .

- Therapeutic Applications : The unique composition of Phe-Asn-Trp-Tyr-Val positions it as a candidate for therapeutic applications in neurodegenerative diseases and mental health disorders. Studies exploring the modulation of neurotransmitter systems could provide insights into its efficacy as a treatment option.

- Antimicrobial Activity : Preliminary studies on similar peptides suggest potential antimicrobial properties, which may extend to Phe-Asn-Trp-Tyr-Val. This could be particularly relevant in developing new antimicrobial agents against resistant strains.

Data Tables

| Amino Acid | Role in Biological Activity | Potential Health Benefits |

|---|---|---|

| Phenylalanine | Precursor for neurotransmitters | Mood enhancement |

| Asparagine | Involved in metabolic processes | Detoxification |

| Tryptophan | Precursor for serotonin | Sleep regulation |

| Tyrosine | Precursor for dopamine | Cognitive function |

| Valine | Muscle metabolism | Energy production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.